molecular formula C7H17NO B13165567 1-Amino-2,2-dimethylpentan-3-ol

1-Amino-2,2-dimethylpentan-3-ol

Cat. No.: B13165567
M. Wt: 131.22 g/mol
InChI Key: AVKBAQUTHXGPKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2,2-dimethylpentan-3-ol is an organic compound with the molecular formula C7H17NO It is a derivative of pentanol, characterized by the presence of an amino group and a hydroxyl group on the same carbon skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2,2-dimethylpentan-3-ol can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpentan-3-one with ammonia or an amine under reductive amination conditions. This process typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amino alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-Amino-2,2-dimethylpentan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Formation of 2,2-dimethylpentan-3-one

    Reduction: Formation of 2,2-dimethylpentan-3-amine

    Substitution: Formation of various N-substituted derivatives

Scientific Research Applications

1-Amino-2,2-dimethylpentan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of surfactants and polymers.

Mechanism of Action

The mechanism of action of 1-Amino-2,2-dimethylpentan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-3-ethyl-2,2-dimethylpentan-3-ol
  • 2-Amino-2-methyl-1-propanol
  • 2,3-Dimethyl-1-pentanol

Uniqueness

1-Amino-2,2-dimethylpentan-3-ol is unique due to its specific structural features, including the presence of both an amino and a hydroxyl group on a highly branched carbon skeleton. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

1-amino-2,2-dimethylpentan-3-ol

InChI

InChI=1S/C7H17NO/c1-4-6(9)7(2,3)5-8/h6,9H,4-5,8H2,1-3H3

InChI Key

AVKBAQUTHXGPKE-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)(C)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.